(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
Description
The compound (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate features a benzofuran-3-one core with a (2Z)-configured methylidene group at the 2-position, substituted by a 2-methyl-2H-chromen-3-yl moiety. At the 6-position of the benzofuran ring, a morpholine-4-carboxylate ester is attached. Chromene (a bicyclic oxygen-containing heterocycle) and morpholine (a six-membered amine-ether) contribute distinct electronic and steric properties.
Properties
IUPAC Name |
[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-15-17(12-16-4-2-3-5-20(16)29-15)13-22-23(26)19-7-6-18(14-21(19)31-22)30-24(27)25-8-10-28-11-9-25/h2-7,12-15H,8-11H2,1H3/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLFTSHDSUOVSG-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate typically involves multi-step organic reactions The process begins with the preparation of the chromene and benzofuran intermediates, followed by their coupling through a methylene bridge
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
The compound features several notable structural components:
- Chromene Core : Known for its antioxidant and anticancer properties.
- Benzofuran Structure : Associated with antimicrobial and anti-inflammatory activities.
- Morpholine Ring : Often enhances the solubility and bioavailability of pharmaceutical compounds.
Biological Activities
The compound has been investigated for various biological activities, which are summarized in the following table:
Anticancer Activity
A study evaluated the cytotoxic effects of derivatives related to the compound against several cancer cell lines. The most active derivatives demonstrated significant inhibition of cell proliferation and induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and interleukin suppression .
Antimicrobial Properties
Research has shown that compounds with similar structural features exhibit antimicrobial activity against both standard and clinical strains of bacteria. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In a recent study, derivatives were tested for their ability to modulate inflammatory responses in human cells. Results indicated a reduction in pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with benzofuran-3-one derivatives documented in the evidence, differing primarily in substituents at the 2- and 6-positions. Key comparisons are summarized below:
Table 1: Structural and Computed Property Comparison
*Estimated based on substituent contributions.
Key Observations:
2-Position Substituents: The target compound’s chromene group introduces a rigid, planar bicyclic structure, contrasting with the monocyclic aryl (e.g., 4-chlorophenyl) or heteroaryl (e.g., pyridin-3-yl) groups in analogs. Electron-donating groups (e.g., methoxy in 2,4,5-trimethoxyphenyl) could increase electron density at the methylidene bridge, influencing reactivity or binding interactions .
Sulfonate esters (e.g., methanesulfonate, 4-methoxybenzenesulfonate) are strongly electron-withdrawing, which may stabilize the molecule against hydrolysis but reduce bioavailability .
Computed Properties :
- The target compound’s higher estimated XLogP3 (~6.5 vs. 5.0 in the 4-chlorophenyl analog) suggests greater lipophilicity, likely due to chromene’s hydrophobic ring system and morpholine’s moderate polarity.
- Increased hydrogen bond acceptors (6 vs. 5–7 in analogs) could enhance interactions with biological targets, such as enzymes or receptors .
Research Implications and Gaps
While structural analogs highlight trends in substituent effects, the provided evidence lacks experimental data on the target compound’s synthesis, bioactivity, or physicochemical properties. Further studies should prioritize:
- Synthetic routes: Leveraging methods for analogous benzofuran-3-one derivatives, such as Knoevenagel condensation for the methylidene bridge .
- Biological screening : Testing for antimicrobial, anti-inflammatory, or anticancer activity, given the pharmacological relevance of benzofuran and chromene motifs.
- Solubility and stability assays : Comparing morpholine carboxylate’s performance with sulfonate or furan-based esters.
Biological Activity
The compound (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule that belongs to the class of benzofuran derivatives. This class is well-known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.39 g/mol. The structural components include a benzofuran core, a chromene moiety, and a morpholine ring, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.39 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds containing the chromene and benzofuran scaffolds exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives containing the chromene structure can induce apoptosis in cancer cells. For instance, compounds similar to this one have been reported to activate caspases leading to cell cycle arrest and reduced cell migration in various cancer cell lines .
- Specific IC50 values for related compounds against MCF-7 breast cancer cells have been documented, with some exhibiting potent activity as low as 0.47 µM .
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Antimicrobial Activity :
- Compounds with similar structures have demonstrated significant antimicrobial effects against various pathogens. For example, certain analogs showed effectiveness against Candida albicans and Aspergillus niger .
- The presence of electron-withdrawing or donating functional groups has been linked to enhanced antimicrobial activity .
- Anti-inflammatory and Other Activities :
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The morpholine moiety may interact with specific enzymes or receptors, modulating their activity and leading to various therapeutic outcomes.
- Cellular Pathways : Interaction with cellular pathways involved in apoptosis and inflammation may be a critical aspect of its anticancer and anti-inflammatory properties .
Case Studies
Several research studies have explored the biological activity of structurally related compounds:
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Study on Anticancer Effects :
- A study evaluated the effects of several benzofuran derivatives on MCF-7 cells, establishing a correlation between structural modifications and enhanced anticancer activity.
- Results indicated that specific substitutions on the chromene scaffold significantly increased potency against cancer cells.
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Antimicrobial Efficacy Analysis :
- Another investigation focused on the antimicrobial properties of various chromene derivatives, revealing that modifications could lead to improved efficacy against resistant strains of bacteria and fungi.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
